N-tert-butyl-2-methyl-5-(4-{[3-(trifluoromethyl)phenyl]amino}phthalazin-1-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-TERT-BUTYL-2-METHYL-5-(4-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}PHTHALAZIN-1-YL)BENZENE-1-SULFONAMIDE is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-TERT-BUTYL-2-METHYL-5-(4-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}PHTHALAZIN-1-YL)BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-TERT-BUTYL-2-METHYL-5-(4-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}PHTHALAZIN-1-YL)BENZENE-1-SULFONAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The trifluoromethyl group and other substituents can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-TERT-BUTYL-2-METHYL-5-(4-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}PHTHALAZIN-1-YL)BENZENE-1-SULFONAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-TERT-BUTYL-2-METHYL-5-(4-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}PHTHALAZIN-1-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and phthalazine moiety play crucial roles in its binding affinity and selectivity towards target proteins or enzymes. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamides and phthalazine derivatives, such as:
- N-TERT-BUTYL-2-METHYL-5-(4-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}PHTHALAZIN-1-YL)BENZENE-1-SULFONAMIDE
- N-TERT-BUTYL-2-METHYL-5-(4-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}PHTHALAZIN-1-YL)BENZENE-1-SULFONAMIDE
Uniqueness
The uniqueness of N-TERT-BUTYL-2-METHYL-5-(4-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}PHTHALAZIN-1-YL)BENZENE-1-SULFONAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the phthalazine moiety contributes to its binding interactions with target molecules.
Properties
Molecular Formula |
C26H25F3N4O2S |
---|---|
Molecular Weight |
514.6 g/mol |
IUPAC Name |
N-tert-butyl-2-methyl-5-[4-[3-(trifluoromethyl)anilino]phthalazin-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C26H25F3N4O2S/c1-16-12-13-17(14-22(16)36(34,35)33-25(2,3)4)23-20-10-5-6-11-21(20)24(32-31-23)30-19-9-7-8-18(15-19)26(27,28)29/h5-15,33H,1-4H3,(H,30,32) |
InChI Key |
WQWFFMVQJIGSOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=CC(=C4)C(F)(F)F)S(=O)(=O)NC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.